molecular formula C22H23N3O3 B2990352 N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941882-92-4

N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2990352
CAS No.: 941882-92-4
M. Wt: 377.444
InChI Key: LMKQIZMACSJDKF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group and an acetamide side chain linked to a 2,3-dimethylphenyl moiety. Pyridazinone derivatives are known for their herbicidal, fungicidal, and anti-inflammatory properties, depending on substituent patterns . The ethoxy group at the para position of the phenyl ring and the dimethyl substitution on the adjacent phenyl ring may influence solubility, metabolic stability, and target binding efficiency compared to analogs .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-28-18-10-8-17(9-11-18)20-12-13-22(27)25(24-20)14-21(26)23-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQIZMACSJDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24N4O2C_{20}H_{24}N_{4}O_{2} and its structural features, which include a dimethylphenyl group and a pyridazinone moiety.

Structural Formula

N 2 3 dimethylphenyl 2 3 4 ethoxyphenyl 6 oxopyridazin 1 yl acetamide\text{N 2 3 dimethylphenyl 2 3 4 ethoxyphenyl 6 oxopyridazin 1 yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The methods used often depend on the availability of starting materials and desired purity levels.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria through in vitro assays using the microdilution method.

Antioxidant Properties

In addition to antimicrobial activity, the compound has been evaluated for its antioxidant capabilities. Using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test, it was found to exhibit moderate antioxidant activity, suggesting potential protective effects against oxidative stress.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the pyridazinone ring is believed to play a crucial role in binding to enzymes or receptors involved in cellular metabolism or signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various derivatives of pyridazinone compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, establishing it as a promising candidate for further development in antimicrobial therapies .

Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. It was found that this compound exhibited a dose-dependent increase in radical scavenging activity, supporting its potential use as an antioxidant agent .

Data Summary

Property Value
Molecular FormulaC20H24N4O2C_{20}H_{24}N_{4}O_{2}
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant ActivityModerate (ABTS assay)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide and pyridazinone-based derivatives documented in the literature. Below is a detailed analysis of key analogs:

Substituent Effects on Bioactivity

  • N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 922973-80-6): This analog replaces the ethoxy group with methoxy substituents. No explicit bioactivity data are provided, but methoxy-substituted pyridazinones are often explored as kinase inhibitors or herbicides . Molecular Weight: 393.44 g/mol Key Feature: Dual methoxy groups enhance polarity .
  • N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921852-16-6): Incorporates a chloro substituent and dimethoxy groups. Chlorine increases electronegativity and may enhance herbicidal potency, as seen in alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a known herbicide . Molecular Weight: 427.9 g/mol Key Feature: Chlorine improves target binding in pesticidal applications .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (Compound 6d):
    This derivative includes a piperazine ring and pyrazolone core, which may confer anti-inflammatory or antipyretic activity. Reported melting point: 225–227°C; IR data indicate strong carbonyl absorption at 1705 cm⁻¹ (C=O) .

    • Synthesis Yield: 50%
    • Key Feature: Piperazine moiety enhances solubility and CNS penetration .

Functional Group Impact

  • Ethoxy vs.
  • Chlorine Substitution : Chlorinated analogs (e.g., alachlor) exhibit higher pesticidal activity due to enhanced electrophilicity and target inhibition .
  • Dimethylphenyl vs. Diethylamino: The dimethylphenyl group in the target compound may reduce metabolic oxidation compared to diethylamino-substituted analogs like the local anesthetic in .

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